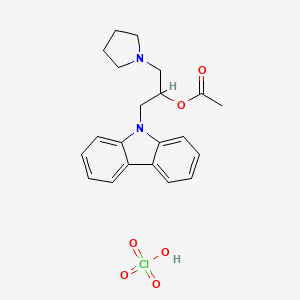
1-(9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-yl acetate perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-yl acetate perchlorate is a useful research compound. Its molecular formula is C21H25ClN2O6 and its molecular weight is 436.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Access to Polycyclic Carbazoles
Research demonstrates the synthesis of benzodiazocinocarbazoles and pyrrolidin-2-ones from 2-(9H-carbazol-1-yl)anilines, highlighting the potential for generating complex carbazole derivatives, which might include compounds like 1-(9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-yl acetate perchlorate (Noland et al., 2020).
Synthesis Techniques in Carbazole Chemistry
A palladium(II)-catalyzed synthesis method for 9-(pyridin-2-yl)-9H-carbazoles is notable for its efficiency and functional group tolerance, suggesting advancements in carbazole chemistry that could be relevant to the synthesis of compounds like the one (Chu et al., 2011).
Antimicrobial Potential of Carbazole Derivatives
Research on 9H-carbazole derivatives indicates their potential as antimicrobial agents, which could extend to derivatives like this compound (Salih et al., 2016).
Development of Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are being explored in the field of organic electronics, particularly in the development of phosphorescent organic light-emitting diodes (PHOLEDs), suggesting applications for carbazole-based compounds in advanced display technologies (Park et al., 2013).
Electropolymerization and Electrochemical Applications
Carbazole derivatives have been studied for their electropolymerization properties and their potential use in creating electrochemically active films, which could be relevant for compounds like this compound in various electrochemical applications (Ates et al., 2012).
Neuroprotective Research
Carbazole derivatives have been investigated for their potential neuroprotective properties, offering insights into the potential use of similar compounds in treating neurological disorders (Sokolov et al., 2016).
Propriétés
IUPAC Name |
(1-carbazol-9-yl-3-pyrrolidin-1-ylpropan-2-yl) acetate;perchloric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClHO4/c1-16(24)25-17(14-22-12-6-7-13-22)15-23-20-10-4-2-8-18(20)19-9-3-5-11-21(19)23;2-1(3,4)5/h2-5,8-11,17H,6-7,12-15H2,1H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURHYRDEGHWNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CN1CCCC1)CN2C3=CC=CC=C3C4=CC=CC=C42.OCl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
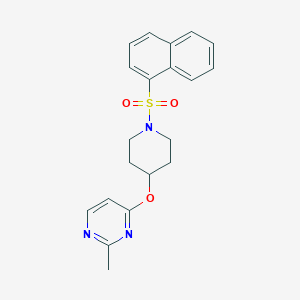
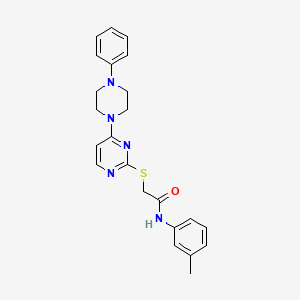
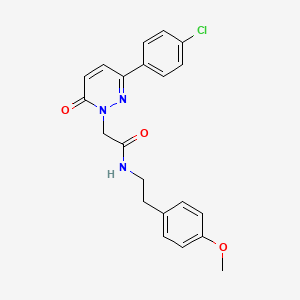
![3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B3000406.png)

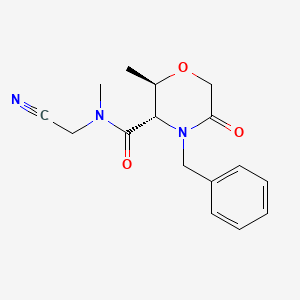
![3-cyclopentyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000410.png)
![3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine](/img/structure/B3000413.png)
![2-Chloro-N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]acetamide](/img/structure/B3000414.png)

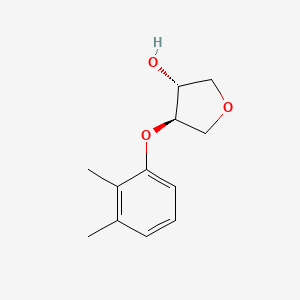
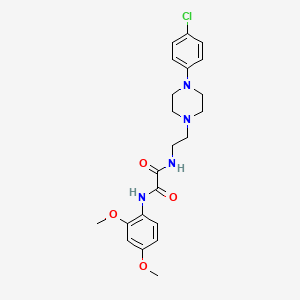
![4-(benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B3000419.png)
![N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methyl-3-nitrobenzamide](/img/structure/B3000420.png)
